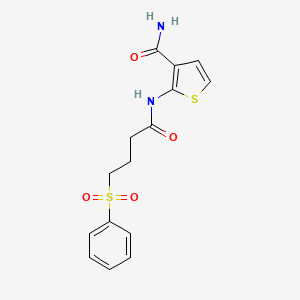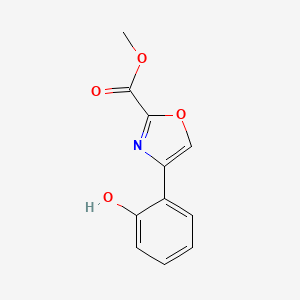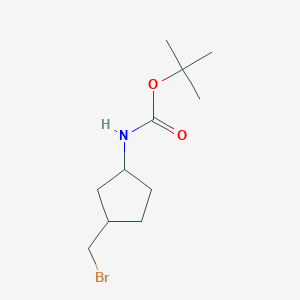
tert-Butyl (3-(bromomethyl)cyclopentyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl (3-(bromomethyl)cyclopentyl)carbamate” is an organic compound with a molecular weight of 278.19 . It is also known by its IUPAC name, tert-butyl N- [3- (bromomethyl)cyclopentyl]carbamate .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7H2,1-3H3,(H,13,14) . This indicates that the compound has a bromomethyl group attached to a cyclopentyl ring, which is further connected to a carbamate group.
Applications De Recherche Scientifique
Synthesis of Carbocyclic Nucleoside Analogues
Tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is pivotal in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its utilization demonstrates the potential in creating analogues for nucleosides, contributing to antiviral and anticancer research (Ober et al., 2004).
Curtius Rearrangement for Boc-protected Amines
The compound plays a role in the one-pot Curtius rearrangement process that allows for the efficient synthesis of tert-butyl carbamates from carboxylic acids. This method provides access to protected amino acids, showcasing the compound's utility in peptide synthesis (Lebel & Leogane, 2005).
Atmospheric CO2 Fixation
A novel application involves the cyclizative fixation of atmospheric CO2 by unsaturated amines to form cyclic carbamates bearing an iodomethyl group. This process uses tert-butyl hypoiodite and highlights the role of tert-butyl carbamates in environmental chemistry by capturing CO2 (Takeda et al., 2012).
Spirocyclic Indoline Lactone Synthesis
Base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate leads to the synthesis of spirocyclic lactones, with tert-butyl (3-(bromomethyl)cyclopentyl)carbamate being crucial in the process. This synthesis route highlights the compound's importance in generating bioactive molecular frameworks (Hodges et al., 2004).
Organic Synthesis and Catalysis
Indium(III) halides have been shown to efficiently catalyze the N-tert-butoxycarbonylation of amines, using tert-butyl (3-(bromomethyl)cyclopentyl)carbamate derivatives. This process is significant for the synthesis of N-tert-butyl carbamates, demonstrating versatility in organic synthesis and catalysis (Chankeshwara & Chakraborti, 2006).
Propriétés
IUPAC Name |
tert-butyl N-[3-(bromomethyl)cyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWILIRJCAZVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-(bromomethyl)cyclopentyl)carbamate | |
CAS RN |
2138241-44-6 |
Source


|
| Record name | tert-butyl N-[3-(bromomethyl)cyclopentyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2691162.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-sulfonamide](/img/structure/B2691163.png)
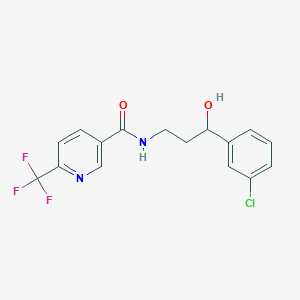
![1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2691165.png)
![3-Phenyl-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2691166.png)
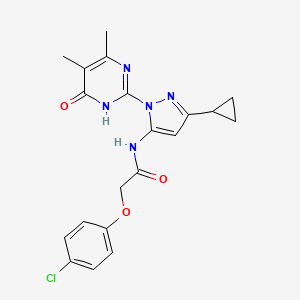
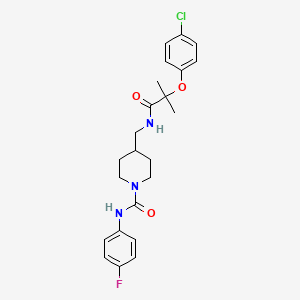
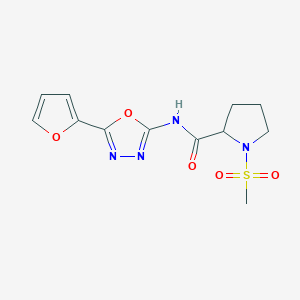
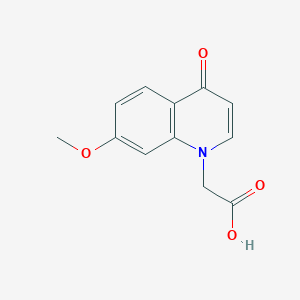
![1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2691174.png)
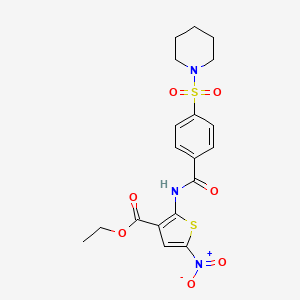
![6-methyl-3-phenyl-2-thioxo-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2691180.png)
